Product packaging for 1,9-Dioxaspiro[5.5]undecan-5-ol(Cat. No.:CAS No. 2248256-79-1)

1,9-Dioxaspiro[5.5]undecan-5-ol

Cat. No.: B2690778
CAS No.: 2248256-79-1
M. Wt: 172.224
InChI Key: MREVNMDSJIDBHA-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-5-ol is a spirocyclic compound with the molecular formula C9H16O3 and a molar mass of 172.22 g/mol . Its structure features a spiro center connecting two oxygen-containing heterocycles, a motif of significant interest in organic and medicinal chemistry . This specific spiroketal structure serves as a valuable synthetic intermediate and scaffold for researchers developing novel chemical entities . Spiro compounds of this nature are frequently investigated for their potential biological activities and as core structures in the synthesis of more complex molecules, including those with potential pharmacological applications . The compound should be stored under an inert atmosphere at room temperature to maintain stability . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B2690778 1,9-Dioxaspiro[5.5]undecan-5-ol CAS No. 2248256-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVNMDSJIDBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCOCC2)OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of 1,9 Dioxaspiro 5.5 Undecan 5 Ol

Elucidation of Spiro Center Configuration

In spiroketal systems, the anomeric effect strongly favors a conformation where each of the C-O bonds at the spiro center is axial with respect to the other ring. researchgate.netmst.edu This arrangement allows for a stabilizing stereoelectronic interaction between the lone pair of electrons on each ring oxygen and the antibonding orbital (σ*) of the adjacent C-O bond. e-tarjome.com This stabilization often leads to a specific, rigid configuration at the spiro center being overwhelmingly favored. For instance, in substituted spiroketals, an alkyl group adjacent to a ring oxygen will typically occupy an equatorial position to minimize steric strain, while the stabilizing anomeric effect directs the oxygen of the other ring into an axial position. researchgate.net This interplay establishes the thermodynamically preferred configuration at the spiro center.

Conformational Preferences of Dioxaspiro[5.5]undecane Rings

Six-membered rings, like those in the dioxaspiro[5.5]undecane system, predominantly adopt a low-energy chair conformation to minimize angle and torsional strain. youtube.comyoutube.com Computational studies on the related 1,7-dioxaspiro[5.5]undecane have shown that the most stable conformation is one in which both rings adopt chair conformations. mst.edu This "all-chair" conformer is calculated to be more than 2 kcal/mol more stable than other conformers, such as those involving boat or twist-boat forms. mst.edu

While individual cyclohexane (B81311) rings undergo rapid "chair flips" between two equivalent chair conformations, the spiro-fusion in the undecane (B72203) system introduces significant constraints. masterorganicchemistry.com The inversion of one ring is coupled to the other, and the energy barrier for this process is influenced by the stereochemistry at the spiro center. However, the strong preference for the conformation that maximizes anomeric stabilization often results in the system being conformationally rigid at room temperature, existing predominantly in a single, highly favored chair-chair conformation. cdnsciencepub.com

Calculated Relative Gas-Phase Energetics of 1,7-Dioxaspiro[5.5]undecane Conformers
ConformerRing ConformationsRelative Energy (kcal/mol)
2A (Most Stable)Chair / Chair0.00
Conformer BChair / Twist-Boat> 2.00
Conformer CTwist-Boat / Twist-Boat> 2.00
Data derived from computational studies on 1,7-dioxaspiro[5.5]undecane, illustrating the significant stability of the dual chair conformation. mst.edu

In 1,9-Dioxaspiro[5.5]undecan-5-ol, the hydroxyl (-OH) group is located on the tetrahydropyran (B127337) ring at a position remote from the spiro center. Substituents on a six-membered ring generally prefer an equatorial orientation to avoid destabilizing 1,3-diaxial steric interactions. youtube.com Therefore, the hydroxyl group at C-5 is expected to predominantly occupy the equatorial position.

This preference will lock the tetrahydropyran ring into a specific chair conformation. The energetic penalty for placing the -OH group in an axial position would introduce significant steric strain, making that conformation thermodynamically unfavorable. The presence and orientation of functional groups can have a notable influence on the structure and stability of the parent molecule. nih.gov Consequently, the conformational equilibrium of the tetrahydropyran ring is heavily skewed toward the conformer with an equatorial hydroxyl group.

Anomeric and Exo-Anomeric Effects in this compound System

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of heteroatomic substituents adjacent to a heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect is a dominant conformation-controlling factor in heterocyclic systems like spiroketals. e-tarjome.com It can be divided into two components: the endo-anomeric effect, which involves an interaction with the ring heteroatom, and the exo-anomeric effect, which involves a substituent's heteroatom. journalirjpac.com

In the this compound system, the key anomeric interactions occur at the spiro center (C-6). The most stable conformation is one that maximizes the stabilizing hyperconjugative interactions. Specifically, this involves the overlap of a lone pair (n) of electrons from one of the ring oxygens (O-1 or O-9) with the antibonding orbital (σ*) of the C-O bond of the other ring.

Computational studies on the analogous 1,7-dioxaspiro[5.5]undecane have quantified these stabilizing interactions. e-tarjome.com Natural Bond Orbital (NBO) analysis shows that conformers with two anti-periplanar lone pairs (one from each oxygen anti-periplanar to the adjacent C-O bond) are significantly more stable than conformers with one or zero such arrangements. e-tarjome.com This stabilization energy, attributed to the anomeric effect, can be substantial, overriding opposing steric effects. e-tarjome.com The total Gibbs free energy difference between a doubly stabilized conformer (A) and a non-stabilized conformer (C) in 1,7-dioxaspiro[5.5]undecane was calculated to be as high as 8.17 kcal/mol. e-tarjome.com

Calculated Energy Differences in 1,7-Dioxaspiro[5.5]undecane Conformers
ParameterConformer A (Two Anomeric Effects)Conformer B (One Anomeric Effect)Conformer C (Zero Anomeric Effects)
ΔG (kcal/mol) relative to A0.003.748.17
Data from B3LYP/6-311+G* calculations on 1,7-dioxaspiro[5.5]undecane, showing the energetic stabilization provided by the anomeric effect. e-tarjome.com

The anomeric effect is a powerful factor in determining the position of equilibrium between different stereoisomers. researchgate.net When spiroketals are subjected to acidic conditions, the spiro center can epimerize, allowing the molecule to settle into its most thermodynamically stable configuration. researchgate.net This equilibrium state is the one that best accommodates the stabilizing anomeric effects, even if it leads to some steric strain. e-tarjome.com

For this compound, the equilibrium will strongly favor the stereoisomer where the geometry around the C-6 spiro center allows for both the O-1 and O-9 lone pairs to engage in stabilizing anomeric interactions. This stereoelectronic control is a defining feature of spiroketal chemistry and is crucial for understanding the structural preferences of these important molecular frameworks. researchgate.netcdnsciencepub.com

Intramolecular Hydrogen Bonding in Hydroxyl-Substituted Spiroketals

The stability gained from forming an intramolecular hydrogen bond can influence the equilibrium between different chair conformations of the six-membered rings. This interaction can lock the molecule into a more rigid conformation than would be expected in the absence of the hydroxyl group. The specific geometry of the hydrogen bond, including the distance and angle between the donor (O-H) and acceptor (O) atoms, is crucial in determining the strength of this interaction and its impact on the molecule's three-dimensional structure.

Research into related hydroxyl-substituted spiroketals has provided insights into the factors governing intramolecular hydrogen bonding. These studies often employ a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside computational modeling to investigate the presence and strength of these interactions. While specific experimental data for this compound is not extensively available in the reviewed literature, the principles derived from analogous systems can be applied to understand its conformational behavior.

The propensity for intramolecular hydrogen bonding in hydroxyl-substituted spiroketals is also influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonds are generally more favored as there are no solvent molecules to compete for hydrogen bonding with the hydroxyl group. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt or weaken the intramolecular interaction.

Derivatization and Functionalization of 1,9 Dioxaspiro 5.5 Undecan 5 Ol

Regioselective Modification of the Hydroxyl Group

Standard organic chemistry reactions provide a theoretical framework for the modification of the hydroxyl group in 1,9-Dioxaspiro[5.5]undecan-5-ol.

Esterification and Etherification Reactions

In theory, the hydroxyl group of this compound could be converted to a variety of esters and ethers. Esterification would likely proceed through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. Similarly, etherification could be achieved through reactions like the Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide. However, no specific examples or optimized conditions for these reactions on this compound have been documented in the scientific literature.

Oxidation Reactions

The secondary alcohol in this compound would be expected to undergo oxidation to the corresponding ketone, 1,9-dioxaspiro[5.5]undecan-5-one. A variety of oxidizing agents could theoretically be employed for this transformation, with the choice of reagent potentially influencing the reaction's efficiency and selectivity. The absence of published research on this specific transformation means that reaction conditions and yields remain undetermined.

Synthesis of Substituted 1,9-Dioxaspiro[5.5]undecane Derivatives

The synthesis of derivatives of 1,9-Dioxaspiro[5.5]undecane with additional functionalities is a key area for expanding its chemical diversity.

Incorporation of Additional Heteroatoms

The introduction of heteroatoms such as nitrogen or sulfur into the 1,9-Dioxaspiro[5.5]undecane framework would lead to novel analogs with potentially interesting properties. Methodologies for achieving such incorporations exist in organic synthesis, but their application to the 1,9-Dioxaspiro[5.5]undecane system has not been reported.

Stereocontrolled Functionalization

The stereochemistry of the spiroketal core and the hydroxyl-bearing carbon are important features of this compound. Any functionalization reactions would need to consider the stereochemical outcome. While numerous stereocontrolled methods are available for the functionalization of alcohols and spiroketals in general, their specific application to this compound, including the influence of the existing stereocenters on the stereochemical course of reactions, has not been a subject of published research.

Preparation of Spiroketal-Containing Scaffolds for Complex Molecule Synthesis

Spiroketals are valuable scaffolds in the synthesis of complex natural products. The potential of this compound as a building block in such endeavors remains unexplored in the available scientific literature. Its rigid bicyclic structure and the presence of a modifiable hydroxyl group could, in principle, make it a useful starting material for the construction of more elaborate molecular architectures.

Theoretical and Computational Studies

Quantum Chemical Computations and DFT Studies of Molecular Structure

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure of spiroketals. The B3LYP functional combined with a basis set such as 6-311G(d,p) is a commonly used level of theory for optimizing the geometry of such molecules, providing a balance between computational cost and accuracy. acs.orgmdpi.com These calculations yield optimized geometric parameters, including bond lengths and bond angles, which can be compared with experimental data from techniques like X-ray crystallography if available.

For the 1,9-dioxaspiro[5.5]undecane framework, DFT calculations help in understanding the stereoelectronic effects, such as the anomeric effect, which are crucial in dictating the preferred geometry. The calculations can precisely determine the bond lengths of the C-O bonds within the spiroketal moiety and the geometry around the spirocyclic carbon atom. For instance, in related 1,5-dioxaspiro[5.5]undecane derivatives, DFT has been successfully used to reproduce structural parameters that are in good agreement with experimental data. mdpi.comsemanticscholar.org

Table 1: Representative Theoretical Bond Lengths and Angles for a Spiroketal Ring System

ParameterDescriptionTypical Calculated Value (DFT/B3LYP)
C-O (axial)Bond length of the axial C-O bond in the tetrahydropyran (B127337) ring~1.43 Å
C-O (equatorial)Bond length of the equatorial C-O bond in the tetrahydropyran ring~1.41 Å
O-C-OBond angle within the spiroketal center~112°

Note: The values are illustrative for a generic spiroketal system and are based on typical findings in computational studies of related compounds.

Conformational Analysis and Energy Landscapes via Computational Methods

The flexibility of the two six-membered rings in 1,9-Dioxaspiro[5.5]undecan-5-ol gives rise to multiple possible conformations. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers. By systematically exploring different ring puckering modes (chair, boat, twist-boat) and the orientation of the hydroxyl group (axial vs. equatorial), a landscape of conformational isomers and their relative energies can be constructed.

Studies on the parent 1,7-dioxaspiro[5.5]undecane have shown that the double-chair conformation, where both oxygens are in axial positions to benefit from the anomeric effect, is significantly more stable than other conformers by over 2 kcal/mol. mst.edu For this compound, the presence and orientation of the hydroxyl group will further influence the relative energies of the conformers due to steric interactions and potential intramolecular hydrogen bonding. DFT calculations can quantify these energy differences, revealing the population of each conformer at thermal equilibrium. e-tarjome.comnih.gov

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which serves as a crucial link between a molecule's computed structure and its experimental characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical IR spectrum, where the frequencies correspond to specific vibrational modes, such as O-H stretching of the alcohol, C-H stretching of the rings, and the characteristic C-O stretching of the spiroketal. By comparing the computed spectrum with the experimental FT-IR spectrum, a detailed assignment of the observed absorption bands can be made. mdpi.comsemanticscholar.org A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These calculations can predict the chemical shifts for each nucleus in a specific conformation of this compound. This is particularly useful for distinguishing between different stereoisomers or for assigning signals in complex spectra. The accuracy of these predictions has advanced to a level where they can be used to confirm or even revise proposed molecular structures. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterDescriptionPredicted Range
IR: ν(O-H)Stretching frequency of the hydroxyl group~3400-3600 cm⁻¹
IR: ν(C-O)Stretching frequencies of the spiroketal C-O bonds~1050-1150 cm⁻¹
¹³C NMR: Spiroketal CarbonChemical shift of the central spiro carbon (C5)~95-105 ppm
¹H NMR: H-C-OHChemical shift of the proton attached to the carbon bearing the hydroxyl group~3.5-4.0 ppm

Note: These are representative values based on computational studies of similar functionalized spiroketal structures.

Reaction Mechanism Elucidation for Spiroketal Formation

The formation of the spiroketal ring system from a suitable acyclic precursor, typically a dihydroxy-ketone, is a critical reaction. Computational studies can elucidate the detailed mechanism of this cyclization. These studies investigate the reaction pathways, determining whether the reaction proceeds through a stepwise mechanism involving a hemiacetal intermediate or a concerted process.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of the reaction can be constructed. This allows for the determination of the activation barriers for competing pathways. For example, in related acid-catalyzed acetalizations, computational methods have been used to compare concerted pathways with SN1-like mechanisms, providing insights into the factors that control the reaction's outcome and stereoselectivity. chemtube3d.com Enzyme-catalyzed spiroketalizations have also been studied, revealing the role of the enzyme in controlling stereospecificity. acs.org

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical methods are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

MD simulations are particularly useful for extensive conformational sampling. nih.gov By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states, such as ring-flipping or rotation of the hydroxyl group. This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers in solution, complementing the static picture provided by energy minimization calculations.

Biological and Chemical Ecological Relevance Excluding Clinical Human Trials and Safety

Role as a Structural Motif in Natural Products (General Spiroketals)nih.govrsc.orgnih.govtue.nl

The spiroketal moiety, characterized by two heterocyclic rings sharing a central spirocyclic carbon, is a privileged and frequently occurring scaffold in nature. rsc.orgrsc.org This structural element is found in a multitude of natural products derived from diverse biological sources, including bacteria, fungi, insects, plants, and marine organisms. nih.govbeilstein-journals.org The rigid, three-dimensional architecture of the spiroketal framework serves as a stable scaffold, presenting pendant functional groups in precise spatial orientations, which is often crucial for biological activity. beilstein-journals.orgmskcc.org This makes spiroketals attractive targets for synthetic and medicinal chemists. thieme-connect.com The thieme-connect.comthieme-connect.com-spiroketal system, as seen in the 1,9-Dioxaspiro[5.5]undecane core, is a common variation of this motif. wikipedia.org

The spiroketal substructure is a hallmark of many classes of natural products, ranging from complex polyketides and macrolides to insect pheromones and marine toxins. nih.govthieme-connect.comwikipedia.org Their identification in these biosynthetically derived compounds has spurred significant interest in their synthesis and biological evaluation. nih.gov The structural diversity and important bioactivities of these natural spiroketals have made them a central topic in organic chemistry. nih.gov

Table 1: Examples of Natural Products Containing a Spiroketal Motif

Natural ProductClassSource OrganismKey Structural FeatureReference(s)
Avermectins MacrolideStreptomyces avermitilis (bacterium) thieme-connect.comthieme-connect.com-Spiroketal nih.govwikipedia.org
Reveromycin A PolyketideStreptomyces sp. (bacterium) thieme-connect.comthieme-connect.com-Spiroketal nih.govarkat-usa.org
Okadaic Acid Polyether ToxinDinoflagellatesSpiroketal wikipedia.org
Cephalosporolides Fungal MetaboliteCephalosporium sp. (fungus) mskcc.orgmskcc.org-Spiroketal beilstein-journals.org
Chalcogran Insect PheromoneBark Beetle (Pityogenes chalcographus) mskcc.orgmskcc.org-Spiroketal beilstein-journals.org
Papulacandin D AntifungalPapularia sphaerosperma (fungus)Benzannulated Spiroketal rsc.org
Clathriketal Marine Natural ProductClathria prolifera (sponge)Tricyclic Spiroketal tandfonline.com

The biosynthesis of spiroketals in nature typically proceeds from a linear polyketide precursor. The formation of the characteristic spirocyclic system is generally achieved through the acid-catalyzed intramolecular cyclization of a dihydroxyketone intermediate. thieme-connect.comresearchgate.net This spiroketalization process is often under thermodynamic control, leading to the most stable stereoisomer, which is governed by factors such as the anomeric effect and the minimization of steric interactions. mskcc.orgresearchgate.net

For a compound like 1,9-Dioxaspiro[5.5]undecan-5-ol, a hypothetical biosynthetic pathway would likely involve a polyhydroxy ketone precursor. This linear chain, assembled through polyketide synthase (PKS) machinery, would possess hydroxyl groups at positions that correspond to the oxygen atoms in the final spiroketal rings and a keto group at the eventual spirocenter. An enzyme- or acid-catalyzed double cyclization of this precursor would then form the rigid [5.5]undecane spiroketal core, with the hydroxyl group at the C-5 position being a pre-existing feature of the polyketide chain or introduced via a subsequent enzymatic oxidation.

Interaction with Biological Systems at a Molecular Level

The defined three-dimensional structure of spiroketals enables them to interact with high specificity with biological macromolecules like receptors and enzymes. mskcc.org

Spiroketals can serve as effective ligands for various biological receptors, with their rigid conformation being a key determinant of binding affinity. mskcc.org The spiroketal framework can position essential binding groups along well-defined three-dimensional vectors, allowing for precise interactions within a receptor's binding pocket. mskcc.org This has led to spiroketals being recognized as "privileged structures" in medicinal chemistry, capable of interacting with multiple receptor types. rsc.orgrsc.orgthieme-connect.comnih.gov

A notable example involves the rational design of a bisbenzannulated spiroketal that potently binds to the retinoid X receptor (RXR), a nuclear receptor that plays a central role in gene transcription. tue.nlnih.govresearchgate.net Structural studies revealed that the spiroketal scaffold fits within the L-shaped ligand-binding pocket of the receptor, inducing a specific conformational change that recruits co-activator proteins. tue.nlresearchgate.net

Table 2: Summary of a Designed Spiroketal Binding to Retinoid X Receptor (RXR)

CompoundTarget ReceptorKey FindingImplicationReference(s)
Designed Bisbenzannulated SpiroketalRetinoid X Receptor (RXRα)Potently binds to the ligand-binding pocket, acting as a partial agonist.Demonstrates that spiroketals can be designed to selectively target nuclear receptors. tue.nlnih.govresearchgate.net
LG100268 (Full Agonist)Retinoid X Receptor (RXRα)Induces potent recruitment of co-activator peptide.Serves as a reference for full receptor activation. researchgate.net
Spiroketal EnantiomersRetinoid X Receptor (RXRα)One enantiomer (R-1) was significantly more active than the other.Highlights the critical role of stereochemistry in receptor binding. tue.nlresearchgate.net

The spiroketal motif is integral to the activity of several natural product enzyme inhibitors. beilstein-journals.org The unique structure of the spiroketal can mimic a transition state or bind to allosteric sites, leading to potent and often selective inhibition.

For instance, the rubromycin family of antibiotics are potent inhibitors of human telomerase, an enzyme crucial for cancer cell immortality. nih.gov Studies have shown that the spiroketal system of these compounds is absolutely essential for their inhibitory activity. Kinetic analysis of β-rubromycin revealed a competitive inhibition mechanism with respect to the telomerase substrate primer, suggesting the spiroketal moiety plays a direct role in binding to the enzyme's active site. nih.gov Similarly, other natural and synthetic spiroketals have demonstrated significant inhibitory activity against a range of enzymes. arkat-usa.orgtandfonline.comrug.nl

Table 3: Examples of Spiroketal-Containing Enzyme Inhibitors

InhibitorTarget Enzyme(s)Mechanism of Inhibition (if known)SourceReference(s)
β-Rubromycin Human TelomeraseCompetitive with respect to substrate primer.Natural Product nih.gov
γ-Rubromycin Human TelomerasePotent inhibitor (IC₅₀ ≈ 3 µM).Natural Product nih.gov
Clathriketal Dipeptidyl peptidase-IV, α-glucosidase, α-amylaseNot specified.Natural Product tandfonline.com
Reveromycin A Isoleucyl-tRNA synthetaseSpecific inhibitor.Natural Product arkat-usa.org
Synthetic Spiroketal Derivative Human TelomerasePotent nanomolar inhibition; interacts with the telomerase enzyme, not G-quadruplex DNA.Synthetic rug.nlcore.ac.uknih.gov

This principle is vividly illustrated in nature. For example, the R-enantiomer of the olive-fly sex pheromone is attractive to males, while the S-enantiomer attracts females. beilstein-journals.org In the case of the bark beetle pheromone Chalcogran, one specific diastereomer, the (2R,5R)-isomer, elicits the strongest biological response. beilstein-journals.org Furthermore, in some complex natural products like cephalostatin, the thermodynamically less stable spiroketal isomer exhibits greater cytotoxic activity than its more stable counterpart, highlighting that biological systems can favor kinetically formed, higher-energy structures. beilstein-journals.org The avermectins, a class of potent antiparasitic drugs, naturally possess an exclusive R configuration at their spirocyclic junction, which is critical for their bioactivity. nih.gov

Table 4: Influence of Stereochemistry on the Bioactivity of Spiroketals

Compound/ClassStereochemical FeatureImpact on BioactivityReference(s)
Olive-fly Pheromone R- vs. S-enantiomerAttracts different sexes of the fly. beilstein-journals.org
Chalcogran (2R,5R)-diastereomerInduces the strongest response in both male and female bark beetles. beilstein-journals.org
Cephalostatin Thermodynamically disfavored spiroketalMore cytotoxic than its more stable stereoisomers. beilstein-journals.org
Avermectins Exclusive R configuration at C21 spiro centerEssential for potent antiparasitic activity. nih.gov

Potential as Semiochemicals or Chemical Cues (Drawing from 1,7-Dioxaspiro[5.5]undecane Research)

While direct research on the biological and chemical ecological relevance of this compound is not extensively documented, significant insights can be drawn from the closely related and well-studied spiroacetal, 1,7-dioxaspiro[5.5]undecane, commonly known as olean. The structural similarity between these two compounds suggests that this compound could potentially function as a semiochemical, mediating intra- and interspecific interactions in various organisms, particularly insects. Spiroacetals, as a class of compounds, are widespread in nature and have been identified as key signaling molecules in the chemical communication systems of numerous species. chemecol.orgcore.ac.uk

Behavioral and Electroantennographic Responses in Model Organisms

Research on 1,7-dioxaspiro[5.5]undecane has demonstrated its role in eliciting distinct behavioral and electrophysiological responses in several insect species. These findings provide a framework for predicting the potential activity of this compound.

In the jewel beetle Coraebus undatus, a pest of cork oak, both sexes of mature adults (older than seven days) release 1,7-dioxaspiro[5.5]undecane. mdpi.comnih.gov Laboratory-based double-choice assays revealed that mature adults are significantly attracted to this compound. mdpi.comresearchgate.net Conversely, a repellent effect was observed in younger females, indicating an age-dependent behavioral response. mdpi.comnih.gov Such context-dependent responses are common in chemical communication, where the meaning of a signal can vary with the physiological state of the receiving organism.

Electroantennography (EAG), a technique that measures the electrical output of an insect's antenna in response to a volatile compound, has confirmed the sensory perception of 1,7-dioxaspiro[5.5]undecane in C. undatus. Both male and female antennae respond to increasing doses of the compound. nih.gov Interestingly, females exhibit a stronger antennal response to the highest tested amount (100 µg) compared to males, suggesting a potential sex-specific sensitivity. mdpi.comresearchgate.netnih.gov

In various species of the fruit fly genus Bactrocera, 1,7-dioxaspiro[5.5]undecane and its derivatives are crucial components of pheromone blends. For instance, it has been identified as a female-produced pheromone in the olive fruit fly, Bactrocera oleae. mdpi.comnih.gov In other species, such as Bactrocera frauenfeldi, related spiroacetals like (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane elicit electroantennographic and electropalpographic responses in both sexes, while (E,E)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane elicits an antennal response only in females. mdpi.com This highlights the ability of insects to differentiate between closely related spiroacetal structures.

Given these findings, it is plausible that this compound could also elicit behavioral and electrophysiological responses in susceptible insect species. The presence and position of the hydroxyl group would likely influence its volatility and binding affinity to olfactory receptors, potentially leading to unique behavioral outcomes compared to the non-hydroxylated parent compound.

Table 1: Behavioral and Electroantennographic Responses to 1,7-Dioxaspiro[5.5]undecane in Coraebus undatus

Species-Specific Chemical Communication

The chemical signals used by insects are often highly specific, ensuring that communication is effective between members of the same species and minimizing eavesdropping by predators or competitors. The specificity of spiroacetal-based communication is often determined by a combination of factors, including the presence of specific isomers (enantiomers and diastereomers), the ratios of compounds in a blend, and the presence of minor, yet biologically active, components.

For example, in the fruit fly genus Bactrocera, different species utilize distinct spiroacetal structures or blends. While 1,7-dioxaspiro[5.5]undecane is prominent in B. oleae, other species like Bactrocera musae and B. frauenfeldi use derivatives such as (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane and (E,E)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane. mdpi.commdpi.com The banana fruit fly, B. musae, produces (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane in its female rectal glands, which elicits an antennal response in conspecific males. mdpi.com This demonstrates how variations in the alkyl substitution on the spiroacetal core contribute to species-specific signaling.

The release of 1,7-dioxaspiro[5.5]undecane by both sexes of Coraebus undatus suggests it may function as an aggregation pheromone or a signal indicating the presence of suitable host plants and mates. mdpi.comnih.gov However, field trials using this compound alone did not result in increased trap catches compared to unbaited traps, suggesting that other contextual cues, such as visual stimuli or other volatile compounds, may be necessary for attraction under natural conditions. mdpi.comresearchgate.net

The introduction of a hydroxyl group, as in this compound, would significantly alter the molecule's polarity and stereochemistry. This structural change would likely result in a highly species-specific signal. The precise stereochemistry of the hydroxyl group and the chiral centers of the spiroacetal ring would be critical determinants of its biological activity, a common theme in insect chemical ecology.

Structure-Activity Relationships in Chemical Ecology

The relationship between a chemical's structure and its biological activity is a fundamental concept in chemical ecology. chemecol.org In the context of spiroacetals, this relationship is often finely tuned. The ring size, the position and configuration of substituents, and the absolute stereochemistry of the chiral centers all play crucial roles in how the molecule is perceived by an insect's olfactory system.

Research into various fruit fly species has revealed the presence of hydroxylated derivatives of 1,7-dioxaspiro[5.5]undecane, such as 1,7-dioxaspiro[5.5]undecan-3-ols and -4-ols, alongside the parent compound. rsc.org For example, 4-hydroxy-1,7-dioxaspiro[5.5]undecane has been identified as a potential component of the male-produced sex pheromone in Bactrocera bryoniae. scispace.com This compound elicits electroantennographic responses in both males and females and electropalpographic responses in females. scispace.com The presence and activity of these hydroxylated analogs underscore the importance of functional groups in modulating biological activity.

The specific position of the hydroxyl group is critical. The existence of 3- and 4-hydroxy derivatives in some species, and the potential for a 5-hydroxy derivative in the 1,9-dioxaspiro[5.5]undecane skeleton, suggests a biosynthetic pathway capable of introducing oxygenated functionalities at various points on the carbon backbone. These functional groups can alter the molecule's interaction with chemoreceptors, potentially leading to different behavioral responses or acting as species-isolating mechanisms. The study of such structure-activity relationships is key to understanding the evolution of chemical communication systems. acs.org

Therefore, it is highly probable that this compound, if found in nature, would exhibit a distinct biological activity profile compared to its non-hydroxylated counterpart or other hydroxylated isomers. Its potential role as a semiochemical would be intrinsically linked to its unique three-dimensional structure and the specific enzymatic machinery of the producing and receiving organisms.

Table 2: Examples of Spiroacetal Derivatives in Insect Chemical Communication

Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 1,9-Dioxaspiro[5.5]undecan-5-ol, providing fundamental insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the protons reveal their chemical environment and connectivity. For a related compound, 1,5-dioxaspiro[5.5]undecan-3-one, proton signals for the cyclohexane (B81311) ring protons appear in the range of δ 1.40–1.77 ppm, while the protons on the carbons adjacent to the ether oxygens are shifted downfield, appearing as a singlet at 4.18 ppm. nih.gov For this compound, one would expect to see distinct signals for the protons on the two six-membered rings, with the proton attached to the same carbon as the hydroxyl group (CH-OH) exhibiting a characteristic chemical shift.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For the related 1,5-dioxaspiro[5.5]undecan-3-one, carbon signals are observed at δ 22.8, 25.2, 32.5 (cyclohexane carbons), 66.5 (ether-linked carbons), 99.8 (spiro carbon), and 208.0 (ketone carbonyl carbon). nih.gov In the case of this compound, the presence of the spiroketal carbon would be confirmed by a signal in the range of δ 95-100 ppm, which is characteristic for such spirocyclic systems. mdpi.com The carbons bonded to the ether oxygens would appear in the δ 60-75 ppm region, and the carbon bearing the hydroxyl group would also have a distinct chemical shift in this region. The relative configuration of spiroacetals can be determined based on solvent-dependent shifts in ¹H NMR spectra and through-space γ-effects in ¹³C NMR spectra. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Spiroketal Structures

Functional Group Typical Chemical Shift (δ, ppm) Reference
Spiroketal Carbon (C-O-C-O-C) 95.0 - 99.8 nih.govmdpi.com
Ether-linked CH₂ (O-CH₂) 60.3 - 66.5 nih.govmdpi.com

Note: The data in this table is derived from related spiroketal compounds and serves as an illustrative guide for the expected chemical shifts for this compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₉H₁₆O₃, corresponding to a monoisotopic mass of 172.1099 Da. uni.lu

In an MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the molecular formula. nih.gov

The fragmentation pattern is unique to the molecule's structure. For spiroketals, mass spectra often show characteristic fragment ions. mdpi.com For instance, the mass spectrum of the related 1,7-dioxaspiro[5.5]undecane shows a molecular ion peak at m/z 156 and significant fragment ions at m/z 101 and 98. mdpi.comnist.gov For this compound, expected fragmentation would involve the loss of a water molecule (H₂O) from the alcohol group, leading to an ion at m/z 154, followed by cleavage of the spiroketal rings.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Mass-to-Charge Ratio (m/z)
[M]⁺ 172.10939
[M+H]⁺ 173.11722
[M+Na]⁺ 195.09916
[M-H]⁻ 171.10266

Data sourced from PubChem predictions. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the O-H bond of the alcohol and the C-O bonds of the ether and alcohol groups.

A key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. rsc.orglibretexts.org The C-O stretching vibrations of the ether and alcohol functionalities would result in strong absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. libretexts.org Specifically, the spiroketal structure, with its multiple C-O bonds, would exhibit a complex series of bands in this region. For example, the IR spectrum of the related 1,5-dioxaspiro[5.5]undecan-3-one shows multiple strong bands between 1028 and 1281 cm⁻¹. nih.gov Additionally, C-H stretching vibrations from the aliphatic rings would be observed around 2850-3000 cm⁻¹. nih.gov

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Alcohol (O-H) Stretch, broad 3200 - 3600
Alkane (C-H) Stretch 2850 - 3000

This table is based on typical IR absorption frequencies for the specified functional groups. nih.govrsc.orglibretexts.org

Chromatographic Separation and Purification in Research Scale

Chromatographic techniques are vital for the isolation, purification, and analytical assessment of this compound, particularly when dealing with complex mixtures or stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for determining the purity and quantifying the amount of this compound in a sample. mdpi.comresearchgate.net

In GC, the sample is vaporized and passed through a long column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic identifier. After separation, the compounds enter the mass spectrometer, which provides a mass spectrum for each, confirming its identity. mdpi.com This dual-detection system is ideal for separating the target compound from starting materials, byproducts, or impurities in a reaction mixture and assessing its purity. rsc.org Quantification can be achieved by comparing the peak area of the compound to that of a known amount of a standard. mdpi.com

This compound is a chiral molecule, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Separating these stereoisomers is crucial as they can have different biological activities. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.

For the separation of stereoisomers, a chiral stationary phase (CSP) is typically used in the HPLC column. Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the stereoisomers and the chiral stationary phase, which have different interaction energies. This difference in interaction causes the stereoisomers to travel through the column at different rates, leading to their separation. While specific HPLC methods for this compound are not detailed in the provided results, the analysis of related spiroketals such as 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one by reverse-phase HPLC has been described. sielc.com The separation of spiroketal stereoisomers, such as those of chalcogran, has been successfully achieved using chiral gas chromatography, a technique that relies on similar principles of chiral recognition. researchgate.net Therefore, chiral HPLC would be the analogous and appropriate liquid-phase technique for separating the stereoisomers of this compound.

Future Research Directions and Applications in Basic Science

Development of Novel Stereoselective Synthetic Pathways

While methods for synthesizing spiroketals exist, the development of novel, highly stereoselective pathways to access specific isomers of 1,9-Dioxaspiro[5.5]undecan-5-ol and its derivatives remains a significant area of research. Most current methodologies for spiroketal synthesis rely on acid-catalyzed spirocyclization of dihydroxy-ketone precursors, which typically yield the most thermodynamically stable stereoisomers. mdpi.comnih.gov Future work could focus on kinetically controlled reactions that provide access to less stable, yet potentially more biologically active, isomers. nih.govmskcc.org

Key research directions include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes, could enable the enantioselective synthesis of specific stereoisomers of this compound. researchgate.net Mechanistic and computational studies will be crucial to understand the origins of enantiocontrol in these reactions. researchgate.netresearchgate.net

Enzyme-Catalyzed Reactions: Biocatalytic methods, employing enzymes like flavoprotein monooxygenases, present a powerful strategy for stereoselective spiroketal formation under mild conditions. nih.gov Exploring enzymatic pathways could offer access to novel stereoisomers not readily available through traditional chemical synthesis. nih.govresearchgate.net

Novel Cyclization Strategies: Investigating unconventional cyclization precursors and reaction cascades, such as those involving endocyclic enol ethers or tandem Prins spirocyclizations, could lead to more efficient and stereocontrolled syntheses. mdpi.comacs.org For instance, indium(III)-catalyzed intramolecular double hydroalkoxylation of ortho-(hydroxyalkynyl)benzyl alcohols has emerged as a mild method for synthesizing benzannulated spiroketals. bohrium.com

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantageKey Research Focus
Asymmetric CatalysisHigh enantioselectivityDevelopment of novel chiral catalysts and mechanistic understanding. researchgate.netresearchgate.net
BiocatalysisHigh stereoselectivity under mild conditionsDiscovery and engineering of enzymes for spiroketal formation. nih.govresearchgate.net
Novel CyclizationsAccess to diverse and complex spiroketal structuresExploration of new reaction pathways and precursors. mdpi.comacs.orgbohrium.com

Exploration of Unconventional Derivatization Strategies

The this compound core offers a rigid scaffold that can be chemically modified to create libraries of diverse compounds for biological screening. mskcc.orgmskcc.org Future research should move beyond simple modifications and explore unconventional derivatization strategies to access novel chemical space.

Promising areas for exploration include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the spiroketal core at a late stage in the synthetic sequence would allow for the rapid generation of analogs with diverse properties. This could involve C-H activation or other modern synthetic techniques.

Ring-Distortion Strategies: Investigating reactions that modify the spiroketal ring system itself, such as ring-opening or ring-expansion reactions, could lead to the discovery of entirely new classes of compounds with unique three-dimensional shapes.

Click Chemistry and Biconjugation: Employing robust and efficient reactions like click chemistry to attach various functionalities, such as fluorescent tags or affinity labels, to the this compound scaffold. nih.gov

Advanced Computational Modeling of Spiroketal Systems

Computational chemistry offers a powerful tool to understand the structure, stability, and reactivity of spiroketal systems like this compound. researchgate.net Advanced computational modeling can provide insights that are difficult to obtain through experimental methods alone.

Future computational studies could focus on:

Conformational Analysis: Performing detailed conformational searches and energy calculations to predict the preferred three-dimensional structures of different stereoisomers of this compound and its derivatives. This information is crucial for understanding their interaction with biological targets. acs.org

Reaction Mechanism Elucidation: Using quantum mechanical calculations, such as density functional theory (DFT), to investigate the transition states and intermediates of key synthetic reactions. researchgate.netnih.gov This can aid in the design of more efficient and selective synthetic routes. For instance, computational studies have been used to investigate whether mild acid-catalyzed spiroketalization proceeds through a stable oxocarbenium ion intermediate. researchgate.net

Predicting Spectroscopic Properties: Calculating NMR chemical shifts and other spectroscopic parameters to aid in the structural elucidation of newly synthesized spiroketal derivatives. acs.org

Computational MethodApplication in Spiroketal Research
Conformational AnalysisPredicting 3D structures and stereoisomer stability. acs.org
DFT CalculationsElucidating reaction mechanisms and transition states. researchgate.netnih.gov
Spectroscopic PredictionAiding in the structural characterization of novel compounds. acs.org

Investigation of New Biological Targets and Mechanisms of Action (Non-clinical)

Spiroketals are considered "privileged structures" in drug discovery, as they are found in numerous natural products with diverse biological activities. mskcc.orgmskcc.org While the specific biological targets of this compound are not yet fully understood, the spiroketal motif is known to be present in compounds with anti-inflammatory, cytotoxic, and antimicrobial properties. unica.itontosight.ai

Future non-clinical research should aim to:

Target Identification: Employing chemical proteomics and other advanced techniques to identify the specific protein targets of this compound and its derivatives. The identification of these targets is a crucial step in understanding their mechanism of action. mskcc.org

Mechanism of Action Studies: Investigating the downstream cellular effects of target engagement to elucidate the full biological pathway being modulated. This could involve studying changes in gene expression, protein phosphorylation, or other cellular processes.

Exploration of New Therapeutic Areas: Screening libraries of this compound derivatives against a wide range of biological targets to uncover novel therapeutic applications beyond those already known for other spiroketals. mskcc.orgmskcc.org For example, some spiroketals have shown inhibitory activity against HIV-1 integrase. unica.it

Design of Probes for Chemical Biology Studies

The development of chemical probes is essential for dissecting complex biological processes. nih.gov The rigid scaffold of this compound makes it an excellent starting point for the design of such probes.

Future directions in this area include:

Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a photoreactive group and a reporter tag. These probes can be used to covalently label and identify the protein targets of the parent compound.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold to create probes that can be used to visualize the subcellular localization of the compound and its targets in living cells.

Activity-Based Probes: Designing probes that specifically react with the active site of an enzyme in an activity-dependent manner, providing a readout of enzyme function in a complex biological system.

Potential Roles in Chemical Ecology Beyond Known Pheromones

While some spiroketals are well-known as insect pheromones, their roles in chemical ecology are likely much broader. mdpi.com For instance, the spiroacetal 1,7-dioxaspiro[5.5]undecane (olean) has been identified as an intraspecific chemical cue in the jewel beetle Coraebus undatus, with its role appearing to be more complex than a simple attractant. researchgate.netmdpi.com

Future research into the chemical ecology of this compound could involve:

Investigating Interspecies Interactions: Exploring whether this compound or its derivatives act as allomones (detrimental to the receiver), kairomones (beneficial to the receiver), or synomones (beneficial to both) in interactions between different species.

Role in Plant-Insect Interactions: Investigating whether plants produce or are induced to produce this compound as a defense against herbivores or to attract pollinators.

Microbial Communication: Exploring the possibility that this spiroketal is involved in quorum sensing or other forms of chemical communication between microorganisms.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthetic routes for 1,9-Dioxaspiro[5.5]undecan-5-ol?

  • Methodology :

  • Spirocyclic backbone formation : Use acid-catalyzed cyclization of diols or keto-alcohol precursors. For example, analogous methods for 1,7-dioxaspiro[5.5]undecane derivatives involve reacting exo-glycals with electrophiles under BF₃·Et₂O catalysis .
  • Functional group introduction : Post-cyclization hydroxylation or reduction (e.g., ketone-to-alcohol conversion) using NaBH₄ or LiAlH₄, with monitoring via TLC or GC-MS .
    • Key parameters : Reaction time (7 days for similar spiro compounds ), solvent polarity (dichloromethane or THF), and temperature (room temp. to 80°C).

Q. How is this compound characterized using spectroscopic techniques?

  • NMR analysis :

  • ¹H/¹³C NMR : Assign spiro center protons (δ 3.5–5.0 ppm for ether oxygens) and hydroxyl protons (broad singlet at δ 1.5–2.5 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals in the spirocyclic framework .
    • GC-MS : Employ a DB-5 column with helium carrier gas (1 mL/min), splitless injection, and EI ionization (70 eV) to confirm molecular ion peaks and fragmentation patterns .

Q. What stability considerations are critical for handling this compound?

  • Oxidative degradation : Store under inert gas (N₂/Ar) at –20°C, avoiding prolonged exposure to light or moisture .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may cleave the spirocyclic ether .

Advanced Research Questions

Q. How can stereochemical conformations of this compound be analyzed computationally and experimentally?

  • Conformational analysis :

  • DFT calculations : Optimize chair-chair, chair-boat, and boat-boat conformers using Gaussian09 with B3LYP/6-31G(d) basis set. Compare relative energies to identify the most stable conformation .
  • X-ray crystallography : Resolve crystal structures to validate chair-chair conformations observed in related 1,7-dioxaspiro[5.5]undecanes .
    • Experimental validation : Variable-temperature NMR to study ring-flipping dynamics and NOESY for spatial proximity analysis .

Q. What strategies resolve contradictions in reaction yields during spirocyclic ether synthesis?

  • Kinetic vs. thermodynamic control :

  • Time-dependent studies : Monitor intermediates via in-situ IR or LC-MS. For example, prolonged reaction times (7+ days) favor thermodynamically stable spiro products over kinetic intermediates .
  • Catalyst screening : Test Brønsted acids (p-TsOH) vs. Lewis acids (BF₃·Et₂O) to shift selectivity. BF₃·Et₂O may enhance electrophilic cyclization .
    • Byproduct identification : Use high-resolution MS/MS to detect oligomers or ring-opened byproducts .

Q. How does this compound interact with host molecules in inclusion complexes?

  • Host-guest studies :

  • Cyclodextrin inclusion : Prepare β-cyclodextrin complexes via co-precipitation. Analyze stoichiometry and binding constants using isothermal titration calorimetry (ITC) or ROESY NMR .
  • Applications : Study pheromone release kinetics in olive fruit fly analogs, where spirocyclic ethers act as slow-release agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.